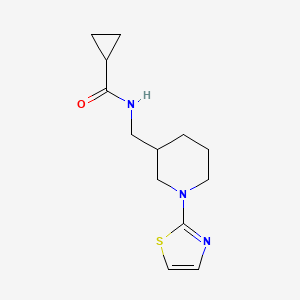

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3OS/c17-12(11-3-4-11)15-8-10-2-1-6-16(9-10)13-14-5-7-18-13/h5,7,10-11H,1-4,6,8-9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAORCDCKMONEBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cyclopropanecarboxamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Piperidine Ring Formation: The piperidine ring can be constructed via the hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.

Coupling of Thiazole and Piperidine Rings: The thiazole and piperidine rings are coupled using a suitable linker, often through nucleophilic substitution reactions.

Introduction of the Cyclopropane Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the piperidine ring can yield various piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Biological Studies: The compound can be used to study the interactions of thiazole and piperidine derivatives with biological targets.

Chemical Biology: It can serve as a probe to investigate the mechanisms of action of related compounds.

Industrial Applications: Potential use in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with metal ions or aromatic residues in proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The cyclopropane carboxamide group can form hydrogen bonds with target molecules, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

"N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cyclopropanecarboxamide" belongs to a broader class of tetramethylcyclopropane-thiazole carboxamides, which are structurally related to synthetic cannabinoids and novel psychoactive substances (NPS). Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs

Key Differences and Implications

- Cyclopropane Substituents: Unlike A-836,339, UR-144, and XLR-11, the target compound lacks tetramethyl groups on the cyclopropane ring.

- Thiazole N-Substituents : The piperidine-thiazole moiety in the target compound introduces rigidity compared to the flexible alkyl chains in UR-144 or XLR-11. Piperidine puckering (as modeled by Cremer-Pople coordinates ) may create unique binding conformations.

- Pharmacological Profile : While A-836,339 exhibits high CB1/CB2 affinity due to its tetramethylcyclopropane and N-methylpiperidine groups, the target compound’s unsubstituted cyclopropane and thiazole-piperidine linkage may result in weaker or divergent receptor interactions.

Research Findings

- Synthetic Pathways : Derivatives of 2,2,3,3-tetramethylcyclopropanecarboxamide are typically synthesized via nucleophilic substitution at the thiazole nitrogen, allowing modular attachment of substituents like piperidine or alkyl chains .

- The cyclopropane ring’s strain energy (~27 kcal/mol) may enhance stability compared to non-cyclopropane analogs.

- Regulatory Landscape : Compounds with tetramethylcyclopropane cores (e.g., A-836,339) are often prioritized for legal control due to their potent psychoactivity, whereas unsubstituted variants like the target compound may evade detection longer .

Biological Activity

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cyclopropanecarboxamide is a synthetic organic compound with significant biological activity, particularly in the context of anti-inflammatory and potential antimicrobial effects. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure comprising a thiazole ring, a piperidine ring, and a cyclopropane carboxamide group. The compound's IUPAC name reflects its intricate composition:

| Property | Details |

|---|---|

| IUPAC Name | N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}cyclopropanecarboxamide |

| Molecular Formula | C13H19N3OS |

| CAS Number | 1705850-37-8 |

The primary target of this compound is the COX-1 enzyme , which plays a crucial role in the cyclooxygenase pathway responsible for inflammation. The compound inhibits COX-1 activity, leading to a reduction in inflammatory mediators such as prostaglandins. This mechanism positions it as a potential therapeutic agent for conditions characterized by inflammation.

Anti-inflammatory Activity

Research indicates that this compound effectively reduces inflammation through its action on the COX pathway. The inhibition of COX enzymes results in decreased production of pro-inflammatory prostaglandins, thereby alleviating symptoms associated with inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that related piperidine derivatives exhibit significant antifungal activity with minimal toxicity. For instance, derivatives tested against C. auris showed MIC values ranging from 0.24 to 0.97 μg/mL, indicating strong antifungal properties . These findings suggest that this compound may share similar biological activities.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound among other thiazole and piperidine derivatives. Its cyclopropane carboxamide moiety enhances stability and binding affinity to biological targets, making it a valuable scaffold for drug development .

| Compound | Biological Activity | MIC (μg/mL) | Notes |

|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides | Antifungal | 0.5 - 1.0 | Effective against C. albicans |

| N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamides | Antibacterial | 0.8 - 2.5 | Active against MRSA |

| N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}cyclopropanecarboxamide | Anti-inflammatory / Potential antimicrobial | TBD | Further studies needed |

Q & A

Q. Advanced

- In vitro assays :

- MTT/Proliferation assays : Dose-response curves (0.1–100 µM) to determine IC₅₀ values in cell lines (e.g., MCF-7, HeLa). Include positive controls (e.g., doxorubicin) .

- Apoptosis detection : Flow cytometry with Annexin V/PI staining to assess early/late apoptotic populations .

- Mechanistic studies :

- Target identification : Use molecular docking to predict interactions with kinases or DNA repair enzymes (e.g., PARP-1) based on structural analogs .

- Western blotting : Evaluate protein expression changes (e.g., Bcl-2, Bax) to confirm apoptosis pathways .

- Data interpretation : Compare activity trends with substituent variations (e.g., electron-withdrawing groups on thiazole enhance cytotoxicity) .

How should conflicting data on the biological activity of structurally similar compounds guide experimental design?

Advanced

Discrepancies in bioactivity (e.g., varying IC₅₀ values across studies) often arise from differences in:

- Structural modifications : Substituents on the thiazole (e.g., methyl vs. chloro) significantly alter lipophilicity and target binding. For example, 6-chloro-substituted analogs show 10-fold higher potency than methyl derivatives in kinase inhibition assays .

- Assay conditions : Variations in cell line origin, serum concentration, or incubation time can skew results. Standardize protocols using guidelines like CLSI MTT assay recommendations .

- Resolution : Perform head-to-head comparisons under identical conditions and use SAR models to rationalize outliers .

What are the critical considerations in designing SAR studies for piperidine-thiazole carboxamide derivatives?

Q. Advanced

- Core modifications :

- Piperidine substitution : N-Methylation improves metabolic stability but reduces solubility; 3-position substituents (e.g., benzyl) enhance target affinity .

- Thiazole optimization : Introduce electron-deficient groups (e.g., nitro) to boost electrophilic interactions with biological targets .

- Functional group tuning :

- Cyclopropane carboxamide : Replace cyclopropane with larger rings (e.g., cyclohexane) to assess steric effects on binding .

- Pharmacokinetic profiling :

- LogP adjustments : Incorporate polar groups (e.g., hydroxyl) to reduce LogP from >3 to 1–2, improving aqueous solubility .

- Validation : Use computational tools (e.g., molecular dynamics simulations) to predict binding modes before synthesizing derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.